molecular formula C6H3I2N3 B12872575 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine

3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12872575
M. Wt: 370.92 g/mol
InChI Key: FLEDNUPAYQWOJX-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Synthetic Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, represent the largest and most varied family of organic compounds. msu.edu Among these, nitrogen-containing heterocycles are particularly prominent in the field of synthetic organic chemistry. msesupplies.compressbooks.pub An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. wikipedia.org These structures are fundamental to the metabolism of living cells, with heterocyclic bases like pyrimidine (B1678525) and purine (B94841) forming the core of DNA. sigmaaldrich.com

Fused nitrogen heterocycles, which consist of a nitrogen-containing heterocyclic ring fused to another ring (either carbocyclic or heterocyclic), are of immense importance. wikipedia.org This structural fusion creates rigid, three-dimensional frameworks that can interact with biological targets with high specificity. The fusion of a pyrazole (B372694) and a pyridine (B92270) ring, for example, gives rise to the pyrazolopyridine family. nih.gov These fused systems are central to the development of pharmaceuticals, agrochemicals, dyes, and materials science. msu.edumsesupplies.com Their structural diversity allows for the fine-tuning of chemical and biological properties, making them versatile building blocks for creating complex molecules with desired functions. jst.go.jp

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Motif in Research

The pyrazolo[3,4-b]pyridine core is a fused bicyclic system that is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is due to its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. mdpi.comnih.gov The structural framework is a key component in molecules developed as kinase inhibitors, anticancer agents, antimalarials, and antienterovirals. nih.gov

The versatility of the pyrazolo[3,4-b]pyridine scaffold has drawn significant attention from medicinal chemists, leading to the synthesis of over 300,000 derivatives. nih.govmdpi.com These compounds have been investigated for numerous therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities. jst.go.jpresearchgate.net For instance, derivatives have been developed as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cancer. rsc.org The ability of this scaffold to serve as a foundation for drugs targeting a diverse range of biological targets underscores its significance in modern drug discovery and development. nih.govpreprints.org

Role of Halogenated Heterocycles in Synthetic Strategy and Derivatization

Halogenated heterocycles are critical intermediates in synthetic organic chemistry. sigmaaldrich.com The introduction of halogen atoms (F, Cl, Br, I) into a heterocyclic ring provides a reactive handle for further chemical modification. mdpi.com Halogens can serve as leaving groups in nucleophilic substitution reactions or as coupling partners in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. sigmaaldrich.comresearchgate.net This allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from a simpler halogenated precursor.

The presence of halogens also significantly influences the physicochemical properties of a molecule. nih.gov Substitution with hydrophobic halogen atoms can increase a compound's lipophilicity and bioavailability, alter its metabolic stability, and enhance its binding affinity to biological targets. researchgate.netnih.gov Iodine-containing heterocycles are particularly useful as they are highly reactive intermediates for derivatization through various coupling reactions, including arylation, alkynylation, and alkenylation. nih.govmdpi.com The development of methods for the regioselective halogenation of heterocycles is, therefore, a key area of research, providing access to versatile building blocks for chemical synthesis. researchgate.net

Scope and Academic Relevance of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine Research

The compound this compound represents a highly functionalized and synthetically valuable building block. While research has been published on mono-iodinated analogs like 3-iodo-1H-pyrazolo[3,4-b]pyridine, which is a known precursor for anticancer drugs, the di-iodinated version offers expanded synthetic potential. nih.gov The academic relevance of this compound lies in its capacity as a versatile platform for creating diverse molecular libraries.

The presence of two iodine atoms at the 3- and 4-positions of the pyrazolo[3,4-b]pyridine core opens up possibilities for sequential or site-selective derivatization. The differential reactivity of the C-I bonds could potentially be exploited to introduce different substituents in a controlled manner, leading to a wide range of novel and complex structures. These derivatization reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, are well-established methods for modifying heteroaryl iodides. nih.gov The resulting library of compounds, built upon the privileged pyrazolo[3,4-b]pyridine scaffold, would be of significant interest for screening in drug discovery programs, targeting the diverse biological activities associated with this heterocyclic system. jst.go.jpresearchgate.net The synthesis and subsequent reaction of this compound is therefore a relevant pursuit for chemists aiming to explore new chemical space and develop novel bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound 1H-Pyrazolo[3,4-b]pyridine

Property Value Source
IUPAC Name 1H-pyrazolo[3,4-b]pyridine nih.gov
CAS Number 271-73-8 sigmaaldrich.com
Molecular Formula C₆H₅N₃ nih.govsigmaaldrich.com
Molecular Weight 119.12 g/mol nih.govsigmaaldrich.com
Physical Form Solid sigmaaldrich.com

| InChI Key | GVLRTOYGRNLSDW-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Examples of Halogenated Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Molecular Formula Key Feature/Application Reference
3-Iodo-1H-pyrazolo[3,4-b]pyridine C₆H₄IN₃ Precursor for anticancer drugs nih.gov
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine C₆H₃Cl₂N₃ Synthetic intermediate sigmaaldrich.com
Halogen-functionalized pyrazolo[3,4-b]pyridines Varied Synthesized via cascade 6-endo-dig cyclization nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3I2N3

Molecular Weight

370.92 g/mol

IUPAC Name

3,4-diiodo-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3I2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11)

InChI Key

FLEDNUPAYQWOJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)I)I

Origin of Product

United States

Synthetic Methodologies for 3,4 Diiodo 1h Pyrazolo 3,4 B Pyridine and Its Precursors

General Strategies for Constructing the Pyrazolo[3,4-b]pyridine Ring System

The construction of the pyrazolo[3,4-b]pyridine core is a cornerstone of synthetic efforts in this field. Two primary retrosynthetic disconnections guide the majority of synthetic routes. mdpi.com

This approach involves the formation of the pyrazole (B372694) ring by reacting a suitably substituted pyridine (B92270) derivative with a hydrazine-based reagent. A common starting material for this strategy is a 2-halopyridine bearing a functional group at the 3-position, such as a cyano, formyl, or acyl group. cdnsciencepub.com For instance, the reaction of 2-chloro-3-cyanopyridines with hydrazine (B178648) can lead to the formation of 3-aminopyrazolo[3,4-b]pyridines. cdnsciencepub.com The reaction proceeds through nucleophilic displacement of the halogen followed by an intramolecular cyclization involving the cyano group. cdnsciencepub.com

Another variation of this strategy utilizes pyridine N-oxides. The activation of the pyridine ring through N-oxidation facilitates nucleophilic attack at the 2-position, eliminating the need for a pre-installed leaving group. nih.gov For example, 3-acylpyridine N-oxide tosylhydrazones can cyclize to form pyrazolo[3,4-b]pyridines under mild, room temperature conditions when treated with an electrophilic additive and a base. nih.gov This method offers a more efficient route by bypassing the often harsh conditions required for introducing a halogen at the 2-position. nih.gov

The annulation of a pyridine ring onto a pre-existing pyrazole is a widely employed and versatile strategy for synthesizing pyrazolo[3,4-b]pyridines. nih.govcdnsciencepub.commdpi.com This approach typically starts with a 5-aminopyrazole derivative which acts as a dinucleophile, reacting with a 1,3-bielectrophilic synthon to construct the pyridine ring. nih.gov

A variety of 1,3-dicarbonyl compounds and their synthetic equivalents can be used as the three-carbon fragment. mdpi.comnih.gov For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, often in the presence of a Lewis acid catalyst like ZrCl₄, leads to the formation of the pyrazolo[3,4-b]pyridine core. mdpi.com The mechanism is believed to involve a Michael addition of the aminopyrazole to the unsaturated ketone, followed by intramolecular condensation and subsequent oxidation to furnish the aromatic ring system. nih.gov

The Gould-Jacobs reaction represents another important method within this category. nih.govmdpi.com In this reaction, a 3-aminopyrazole (B16455) is treated with diethyl 2-(ethoxymethylene)malonate. The initial reaction involves the displacement of the ethoxy group by the amino group of the pyrazole, followed by thermal or acid-catalyzed cyclization to form a 4-hydroxypyrazolo[3,4-b]pyridine, which can then be converted to the corresponding 4-chloro derivative. nih.govmdpi.com

Three-component reactions, where a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are condensed together, also provide a direct route to highly substituted pyrazolo[3,4-b]pyridines. nih.govcardiff.ac.uk This approach offers high efficiency and avoids issues of regioselectivity often encountered with unsymmetrical 1,3-dicarbonyl compounds. nih.govmdpi.com

Direct Iodination Approaches to Pyrazolo[3,4-b]pyridine Derivatives

Direct C-H iodination offers an atom-economical and efficient method for the synthesis of iodinated pyrazolo[3,4-b]pyridines. These methods avoid the need for pre-functionalized starting materials.

Achieving regioselective iodination at both the C-3 and C-4 positions simultaneously would likely require a multi-step approach or a carefully designed substrate with specific directing groups. For instance, a known synthetic route to a related compound, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS). rsc.org This suggests that a pre-existing substituent can direct the position of iodination.

Various electrophilic and oxidative iodination protocols have been developed for heterocyclic compounds and could potentially be applied to the synthesis of 3,4-diiodo-1H-pyrazolo[3,4-b]pyridine. Electrophilic iodinating agents such as iodine monochloride (ICl) and N-iodosuccinimide (NIS) are commonly used. rsc.org

Oxidative iodination methods often employ a source of iodine, such as potassium iodide (KI) or molecular iodine (I₂), in the presence of an oxidizing agent. nih.gov Hypervalent iodine reagents, like phenyliodine(III) diacetate (PIDA), have been shown to facilitate the regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines in an aqueous medium. nih.gov This method proceeds via an electrophilic substitution mechanism. nih.gov Such protocols, potentially with modifications to the reaction conditions, could be explored for the di-iodination of the pyrazolo[3,4-b]pyridine scaffold.

Cascade Cyclization and Functionalization Strategies for Halogenated Pyrazolopyridines

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. nih.govrsc.org These strategies are particularly valuable for constructing halogenated pyrazolopyridines.

A notable example involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.govmdpi.com This reaction, promoted by silver, iodine, or N-bromosuccinimide (NBS), allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov When iodine is used, it not only participates in the C≡C bond activation but is also incorporated into the product at the C-4 position. This provides a direct route to 4-iodo-pyrazolo[3,4-b]pyridine derivatives. The resulting iodinated products are versatile intermediates for further functionalization through cross-coupling reactions. nih.gov

Silver-catalyzed cascade reactions have also been employed in the synthesis of fused pyrazolo-naphthyridine and -isoquinoline systems, demonstrating the power of this approach in building complex heterocyclic frameworks. acs.org These methodologies highlight the potential for developing one-pot procedures that combine the construction of the pyrazolo[3,4-b]pyridine core with its simultaneous halogenation.

Multi-component Reactions (MCRs) for Diverse Pyrazolo[3,4-b]pyridine Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. cdnsciencepub.com This approach has been widely applied to the synthesis of diverse pyrazolo[3,4-b]pyridine scaffolds. nih.govorgsyn.org

One common MCR approach involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound. nih.govorgsyn.org For example, the three-component reaction of a substituted 5-amino-1-phenyl-1H-pyrazole, benzoylacetonitrile, and an aromatic aldehyde can be catalyzed by various catalysts to afford substituted pyrazolo[3,4-b]pyridines. orgsyn.org

Another example is the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones through a three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester. cdnsciencepub.com This reaction proceeds in good yields when refluxed in acetic acid with a drop of piperidine. cdnsciencepub.com

While these MCRs provide access to a wide range of substituted pyrazolo[3,4-b]pyridines, the direct synthesis of this compound via an MCR has not been explicitly reported. However, the versatility of MCRs suggests that with the appropriate choice of halogenated starting materials, this could be a viable synthetic route.

Amine ComponentAldehyde ComponentMethylene ComponentCatalyst/ConditionsProduct Scaffold
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAromatic aldehydesEthyl pyruvate-Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates
3-Aminopyrazol-5-onesSalicylic aldehydesAcetylacetic esterPiperidine, Acetic acid, reflux2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones
3-Amino-5-methylpyrazoleBenzaldehydesMalononitrileGrinding, catalyst-free6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Asymmetric Synthesis Methodologies for Pyrazolo[3,4-b]pyridine Analogues

The development of asymmetric methods to produce chiral pyrazolo[3,4-b]pyridine analogues is of great interest due to the importance of enantiomerically pure compounds in medicinal chemistry.

Chiral catalysts have been successfully employed to synthesize enantioenriched pyrazolo[3,4-b]pyridines. One such approach involves the N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines. nih.govrsc.org This method allows for the efficient preparation of a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities. nih.govrsc.org The reaction conditions are typically mild, and the method has a broad substrate scope. nih.gov

Another strategy is the asymmetric Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. mdpi.com This reaction, catalyzed by a chiral-at-metal Rh(III) complex, affords the corresponding pyrazolo[3,4-b]pyridine analogues in high yields (81–98%) and with excellent enantioselectivities (85–99% ee). mdpi.com A key advantage of this protocol is its high efficiency, with the catalyst loading being as low as 0.05 mol% on a gram scale. mdpi.com

While these methods provide access to chiral pyrazolo[3,4-b]pyridine derivatives, they have not been reported for the synthesis of the specific this compound target. The introduction of iodine atoms would likely need to be performed in a separate step, either before or after the asymmetric cyclization, or by using iodinated starting materials if they are compatible with the chiral catalytic system.

Reaction TypeReactantsChiral CatalystProduct TypeYieldEnantioselectivity (ee)
[3+3] AnnulationEnals and Pyrazol-5-aminesN-heterocyclic carbene (NHC)Chiral pyrazolo[3,4-b]pyridin-6-onesExcellentExcellent
Friedel-Crafts Alkylation/Cyclization5-Aminopyrazoles and α,β-Unsaturated 2-acyl imidazolesChiral-at-metal Rh(III) complexChiral pyrazolo[3,4-b]pyridine analogues81-98%85-99%

Synthetic Route Optimization for this compound Precursors

Specific studies on the optimization of synthetic routes for the precursors of this compound are not detailed in the available literature. However, general principles of synthetic route optimization for related heterocyclic compounds can be considered.

The synthesis of the pyrazolo[3,4-b]pyridine core often starts from substituted pyrazoles, particularly 5-aminopyrazoles. The synthesis of these precursors can be optimized by improving reaction conditions, minimizing the number of steps, and avoiding costly or hazardous reagents. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved under microwave irradiation in multi-component reactions, which can lead to shorter reaction times and higher yields. nih.gov

In the context of preparing a di-iodinated target, a key precursor would likely be either a di-iodinated pyrazole that is then cyclized to form the pyrazolo[3,4-b]pyridine ring, or the 1H-pyrazolo[3,4-b]pyridine core itself, which would then undergo di-iodination. The synthesis of 4,5-diiodo-1H-imidazole has been reported, which could serve as a model for the synthesis of a di-iodinated pyrazole precursor. nih.gov This synthesis involves the reaction of imidazole (B134444) with potassium iodide and iodine in water. nih.gov

Optimization of the synthesis of a key intermediate for the drug Riociguat, which has a pyrazolo[3,4-b]pyridine core, involved moving away from a route that used the expensive and difficult-to-obtain 3-iodo-1H-pyrazolo[3,4-b]pyridine. The improved route featured cheaper and more readily available starting materials, highlighting the importance of precursor availability and cost in route optimization for industrial-scale production.

For the potential synthesis of this compound, an optimized route would likely focus on:

Efficient synthesis of a suitable di-iodinated pyrazole precursor.

A high-yielding cyclization step to form the pyrazolo[3,4-b]pyridine ring.

Alternatively, an efficient and regioselective di-iodination of the parent 1H-pyrazolo[3,4-b]pyridine.

Further research is required to establish and optimize a specific synthetic pathway to this compound.

Reactivity and Derivatization Strategies of 3,4 Diiodo 1h Pyrazolo 3,4 B Pyridine

The Role of Iodine Substituents as Strategic Functional Handles

The iodine atoms at the C-3 and C-4 positions of the 1H-pyrazolo[3,4-b]pyridine ring are not merely passive substituents. Instead, they act as highly effective "functional handles," providing reactive sites for a range of chemical modifications. The carbon-iodine bond is relatively weak and susceptible to cleavage, making these positions prime locations for introducing new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of their utility in medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships.

The differential reactivity of the two iodine atoms can also be exploited for selective functionalization. For instance, the iodine at the C-3 position can exhibit different reactivity compared to the one at C-4, enabling sequential or site-selective derivatization under carefully controlled reaction conditions. This strategic functionalization is crucial for building molecular diversity from a common starting material.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the derivatization of 3,4-diiodo-1H-pyrazolo[3,4-b]pyridine. These reactions facilitate the formation of new bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction has been effectively used for the arylation and heteroarylation of the pyrazolo[3,4-b]pyridine core. nih.gov By reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base, the corresponding aryl-substituted derivatives can be synthesized. nih.govresearchgate.net Research has demonstrated the development of catalytic systems for the stepwise and sequential arylation of pyrazolo[3,4-b]pyridines at different positions. nih.govrsc.org This sequential approach allows for the controlled introduction of different aryl groups, offering significant flexibility in constructing complex molecules. nih.gov For example, a one-pot, two-step sequential Suzuki-Miyaura coupling has been developed for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, highlighting the potential for selective functionalization. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling is a reliable method for introducing alkyne moieties onto the pyrazolo[3,4-b]pyridine scaffold. nih.govlibretexts.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with the iodinated positions of the heterocycle, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgnih.gov The resulting alkynyl-substituted pyrazolopyridines are valuable intermediates for further transformations or as final products with interesting electronic and photophysical properties. mdpi.com Studies have shown that iodine-functionalized pyrazolo[3,4-b]pyridines can successfully undergo Sonogashira coupling to yield the expected products in good yields. nih.gov The reaction is typically carried out under mild conditions, making it suitable for a wide range of substrates. organic-chemistry.orgwikipedia.org

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents by coupling the diiodo-pyrazolopyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for C-C bond formation and has been applied to various iodinated heterocycles. nih.gov Research has demonstrated that iodine-functionalized pyrazolo[3,4-b]pyridines can be subjected to Heck coupling to afford the corresponding alkenylated products. nih.gov

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactantsCatalyst/ReagentsProduct Type
Suzuki-Miyaura Aryl/heteroaryl boronic acidPd catalyst, baseAryl-substituted
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted
Heck AlkenePd catalyst, baseAlkenyl-substituted

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. While direct examples on this compound are not extensively detailed in the provided context, this methodology is a standard and powerful tool for the amination of aryl halides. It is reasonable to infer its applicability to this scaffold for the synthesis of aminopyrazolo[3,4-b]pyridine derivatives, which are important building blocks in medicinal chemistry. Research on related pyrazolo[3,4-c]pyridines has demonstrated the successful use of Pd-catalyzed Buchwald-Hartwig amination for C-5 functionalization. worktribe.com

Beyond the classic cross-coupling reactions, other palladium-catalyzed transformations can be envisioned for this compound. These can include carbonylation reactions to introduce carbonyl functionalities, cyanation reactions to install nitrile groups, and other related processes that further expand the synthetic toolbox for modifying this versatile scaffold. researchgate.net The conversion of pyridine-3,4-diol (B75182) derivatives to bis(perfluoroalkanesulfonate)s, which are then used as substrates for palladium-catalyzed coupling reactions, highlights the broad utility of palladium catalysis in functionalizing the pyridine (B92270) ring. nih.gov

Nucleophilic Substitution Reactions Involving Iodine at C-3 and C-4

The electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions at the C-4 position. quimicaorganica.org While the iodine at C-3 is on the pyrazole (B372694) ring, both positions can potentially undergo nucleophilic displacement, although the reactivity will be influenced by the electronic properties of the bicyclic system. Strong nucleophiles can displace the iodide ions, leading to the introduction of a variety of functional groups. However, the success of such reactions can be substrate-dependent and may require harsh conditions.

Functional Group Interconversions at Iodinated Positions

Functional group interconversion refers to the transformation of one functional group into another. fiveable.meyoutube.com Once new functional groups are introduced onto the this compound scaffold via the methods described above, they can be further manipulated. For example, an introduced ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. vanderbilt.edu An alkyne installed via Sonogashira coupling could be reduced to an alkene or an alkane, or it could participate in cycloaddition reactions. These subsequent transformations are a key part of synthetic strategy, allowing for the fine-tuning of molecular properties. ub.eduyoutube.com

Chemo- and Regioselective Considerations in the Functionalization of this compound

The this compound molecule possesses three primary sites for potential functionalization: the N1-H of the pyrazole ring and the C3 and C4 iodo-substituents on the pyrazolopyridine core. The selective manipulation of these sites is paramount for the controlled synthesis of desired derivatives.

Regioselectivity in C-C Bond Forming Reactions:

In dihalogenated heterocyclic systems, the regioselectivity of cross-coupling reactions is often dictated by the electronic environment of the carbon-halogen bonds and the specific reaction conditions employed. While direct studies on this compound are not extensively reported, valuable insights can be drawn from related pyrazolo[3,4-b]pyridine systems and general principles of pyridine chemistry.

The pyrazolo[3,4-b]pyridine ring system is electron-deficient, a characteristic that influences the reactivity of its substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, the relative reactivity of carbon-iodine bonds is a key determinant of regioselectivity. nih.govorganic-chemistry.orglibretexts.orglibretexts.org Generally, the order of reactivity for halogens in such couplings is I > Br > Cl. wikipedia.org

For di-iodinated systems, electronic effects play a more subtle but crucial role. The C3 position in the pyrazolo[3,4-b]pyridine nucleus is adjacent to the pyrazole ring's N2 nitrogen and is part of the electron-richer pyrazole ring, while the C4 position is on the pyridine ring. This difference in electronic environment can lead to differential reactivity. Studies on related dihalogenated pyridines have shown that halides adjacent to a nitrogen atom can be more reactive in palladium-catalyzed cross-couplings. nih.gov

A pertinent example that sheds light on the likely regioselectivity involves the sequential Suzuki-Miyaura coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. Research has demonstrated that the C3-iodo substituent is significantly more reactive than the C6-chloro substituent, allowing for selective arylation at the C3 position under specific palladium-catalyzed conditions. While this is not a direct comparison of C3-I and C4-I, it highlights the enhanced reactivity of the C3 position.

Based on these principles, it is reasonable to predict that in a competitive reaction, the C3-iodo group of this compound would be more susceptible to oxidative addition to a palladium(0) catalyst compared to the C4-iodo group. This would enable the selective functionalization at the C3 position, leaving the C4-iodo group available for subsequent transformations. The table below outlines the expected selective functionalization based on these principles.

Starting MaterialReaction TypeExpected Major ProductRationale
This compoundSuzuki-Miyaura Coupling3-Aryl-4-iodo-1H-pyrazolo[3,4-b]pyridineHigher reactivity of the C3-I bond due to electronic effects of the pyrazole ring.
This compoundSonogashira Coupling3-(Alkynyl)-4-iodo-1H-pyrazolo[3,4-b]pyridineSimilar to Suzuki-Miyaura, the C3 position is anticipated to be more reactive. organic-chemistry.orgwikipedia.orgresearchgate.net

Chemoselectivity: N1-H vs. C-I Functionalization:

Another critical aspect of the reactivity of this compound is the competition between functionalization at the N1-H of the pyrazole ring and the carbon-iodine bonds. The N1-H proton is acidic and can be readily deprotonated with a suitable base to generate a nucleophilic nitrogen anion. This anion can then participate in N-alkylation or N-arylation reactions.

The choice between N-functionalization and C-functionalization is highly dependent on the reaction conditions, particularly the nature of the base and the electrophile used.

N-Functionalization: The use of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of an alkyl or aryl halide, would be expected to favor N-functionalization. This is a common strategy for the N-alkylation of pyrazole-containing heterocycles.

C-Functionalization: Palladium-catalyzed cross-coupling reactions, on the other hand, are typically performed in the presence of a palladium catalyst and often a milder base (e.g., carbonates, phosphates) that also serves to activate the organoboron species in Suzuki couplings or neutralize the generated acid in Sonogashira couplings. nih.govorganic-chemistry.orglibretexts.orglibretexts.org Under these conditions, the reaction is directed towards the carbon-iodine bonds.

Protection of the N1-H position is a common strategy to ensure that subsequent reactions occur exclusively at the C-I bonds. A variety of protecting groups, such as the p-methoxybenzyl (PMB) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups, can be installed at the N1 position and later removed, allowing for selective derivatization at the C3 and C4 positions.

The following table summarizes the expected outcomes based on the choice of reaction conditions:

Starting MaterialReagents and ConditionsExpected Major ProductRationale
This compound1. NaH, DMF; 2. R-X (e.g., CH3I)1-Alkyl-3,4-diiodo-1H-pyrazolo[3,4-b]pyridineStrong base deprotonates the N1-H, leading to nucleophilic attack on the alkyl halide.
This compoundR-B(OH)2, Pd catalyst, Base (e.g., K2CO3)3-Aryl-4-iodo-1H-pyrazolo[3,4-b]pyridinePalladium-catalyzed cross-coupling selectively targets the more reactive C3-I bond.
1-Protected-3,4-diiodo-1H-pyrazolo[3,4-b]pyridineR-B(OH)2, Pd catalyst, Base1-Protected-3-aryl-4-iodo-1H-pyrazolo[3,4-b]pyridineN1-H is protected, directing all reactivity to the C-I bonds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield and purity?

  • Answer : Two primary synthetic strategies are employed:

  • Pyrazole ring construction on a pyridine scaffold : This involves starting with pyridine derivatives and introducing iodinated pyrazole moieties. For example, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo nucleophilic substitution with iodide sources under controlled temperatures (60–80°C) to introduce iodine atoms .
  • One-pot cyclocondensation : Using 5-aminopyrazole-4-carbaldehydes and ketones (e.g., aryl ethanones) in ethanolic KOH yields fused pyrazolo[3,4-b]pyridine scaffolds, with iodination steps introduced post-cyclization .
  • Reaction conditions (solvent polarity, temperature, and catalyst choice) critically affect regioselectivity and purity. For instance, PdCl₂(PPh₃)₂ catalyzes direct C-H arylation with 77% yield in DMF at 110°C, minimizing byproducts .

Q. How is NMR spectroscopy utilized in characterizing substituent effects on pyrazolo[3,4-b]pyridine derivatives?

  • Answer : 1D/2D NMR (¹H, ¹³C, DEPT, COSY, HETCOR) resolves substituent-induced electronic and steric effects. For example:

  • ¹H NMR : Downfield shifts in aromatic protons (δ 8.5–9.5 ppm) indicate electron-withdrawing groups (e.g., -NO₂ or -I) at the C3/C4 positions .
  • ¹³C NMR : Carbon chemical shifts near 150–160 ppm confirm fused pyrazole-pyridine ring systems, while substituents like -NH₂ or -COOR alter carbonyl resonance (δ 165–175 ppm) .
  • 2D experiments (e.g., NOESY) map spatial interactions, such as dimerization via hydrogen bonding in phosphoramidate derivatives .

Advanced Research Questions

Q. What strategies are employed to achieve regioselective C-H functionalization in pyrazolo[3,4-b]pyridine derivatives?

  • Answer :

  • Transition-metal catalysis : Pd/CuI systems enable γ-C-H arylation of the pyridine ring with 77% yield and single regioisomer formation. Ligands like PPh₃ enhance selectivity by stabilizing Pd intermediates .
  • Asymmetric synthesis : Chiral Rh(III) complexes catalyze Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving >85% enantioselectivity .
  • Microwave-assisted reactions : Reduce reaction times (e.g., from 24h to 2h) while maintaining regiocontrol in iodination steps .

Q. How do structural modifications at the C3 and C6 positions impact the biological activity of these compounds?

  • Answer :

  • Antimicrobial activity : Chloro substituents at C3/C6 reduce potency (MIC >62.5 µg/mL) due to increased hydrophobicity, while p-methyl groups enhance lipophilicity but decrease antibacterial efficacy (e.g., 11b vs. P. aeruginosa, MIC = 31.25 µg/mL) .
  • Antiproliferative activity : FGFR1 kinase inhibition (IC₅₀ = 0.0158 µM) is achieved with electron-deficient substituents (e.g., -CF₃) at C6, which improve binding to ATP pockets .
  • QSAR analysis : Hydrophobic (log P) and steric (Sterimol B₂) parameters correlate with antileishmanial activity. For example, 3’-diethylaminomethyl derivatives show IC₅₀ = 0.12 µM against Leishmania amazonensis .

Q. What computational methods are used to predict the binding affinity of these derivatives with target kinases?

  • Answer :

  • Molecular docking (AutoDock/Vina) : Simulates ligand-receptor interactions, identifying key residues (e.g., FGFR1 Lys514) that form hydrogen bonds with pyrazolo[3,4-b]pyridine scaffolds .
  • MD simulations (AMBER/GROMACS) : Assess stability of kinase-inhibitor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • DFT calculations (Gaussian) : Quantify electronic effects of substituents; HOMO-LUMO gaps <4 eV correlate with enhanced charge transfer in kinase interactions .

Methodological Notes

  • Data Sources : Avoid non-peer-reviewed platforms (e.g., BenchChem). Prioritize ACS, RSC, and Elsevier journals for synthesis and bioactivity data .
  • Experimental Validation : Cross-reference spectral data (NMR, HRMS) with Cambridge Structural Database entries to confirm novel derivatives .

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